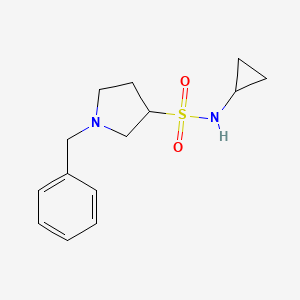

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide

Description

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol . This compound belongs to the class of sulfonamide-based compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.

Properties

IUPAC Name |

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-19(18,15-13-6-7-13)14-8-9-16(11-14)10-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSNANVCEHGGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2CCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide typically involves the reaction of N-cyclopropylpyrrolidine with benzyl chloride in the presence of a base, followed by sulfonation with a sulfonyl chloride . The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide has several scientific research applications:

Mechanism of Action

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The compound binds to the zinc ion in the active site of CAIX, preventing the binding of the substrate and inhibiting the enzyme activity. This inhibition leads to a decrease in the production of bicarbonate and protons, which are important for cancer cell survival and proliferation.

Comparison with Similar Compounds

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide can be compared with other sulfonamide-based compounds, such as:

N-benzyl-N-cyclopropylsulfonamide: Similar structure but lacks the pyrrolidine ring.

N-cyclopropylpyrrolidine-3-sulfonamide: Similar structure but lacks the benzyl group.

N-benzylpyrrolidine-3-sulfonamide: Similar structure but lacks the cyclopropyl group.

Biological Activity

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide is a sulfonamide compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase IX (CAIX). This enzyme plays a crucial role in various physiological processes, including pH regulation and carbon dioxide transport, and is implicated in tumor growth and metastasis. The compound's unique structure contributes to its biological efficacy and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₀N₂O₂S

- Molecular Weight : 280.39 g/mol

- IUPAC Name : this compound

This compound functions primarily through the inhibition of CAIX. It binds to the zinc ion in the active site of the enzyme, preventing substrate binding and subsequently inhibiting its activity. This inhibition reduces bicarbonate and proton production, which is critical for maintaining the acidic microenvironment that supports tumor growth.

Antitumor Activity

The inhibition of CAIX by this compound has been linked to reduced tumorigenicity in various cancer models. Studies indicate that compounds targeting CAIX can enhance the efficacy of existing chemotherapeutics by altering tumor microenvironments, making cancer cells more susceptible to treatment.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits CAIX with an IC50 value indicative of strong binding affinity. This suggests potential for development as a therapeutic agent in cancer treatment.

- Synergistic Effects : A study explored the combination of this compound with conventional chemotherapeutics, revealing enhanced cytotoxic effects against CAIX-expressing cancer cells compared to monotherapy, indicating a synergistic mechanism that warrants further exploration .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| N-benzyl-N-cyclopropylsulfonamide | Lacks pyrrolidine ring | Moderate antibacterial properties |

| N-cyclopropylpyrrolidine-3-sulfonamide | Lacks benzyl group | CAIX inhibition |

| N-benzylpyrrolidine-3-sulfonamide | Lacks cyclopropyl group | Antimicrobial activity |

Q & A

Q. What are the common synthetic routes for 1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with a cyclopropylamine-containing precursor. A general approach includes:

Sulfonamide Formation : Reacting pyrrolidine-3-sulfonyl chloride with N-benzyl-cyclopropylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.

Note: Steric hindrance from the benzyl and cyclopropyl groups may require extended reaction times (12–24 hours) at 0–25°C.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and sulfonamide NH (δ 5.5–6.5 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1150 cm (S=O symmetric stretch) and ~1350 cm (S=O asymmetric stretch) confirm the sulfonamide group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z ~335).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Key variables include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; non-polar solvents (e.g., THF) favor slower, controlled coupling .

- Temperature : Lower temperatures (0–5°C) reduce side reactions but prolong reaction time; microwave-assisted synthesis can accelerate kinetics .

- Catalysts : Lewis acids (e.g., ZnCl) may stabilize intermediates in sterically hindered systems .

Example Optimization Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 25°C, 24h | 62 | 95 |

| DMF, 40°C, 8h | 45 | 88 |

| Microwave, 100°C, 1h | 78 | 97 |

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate H NMR chemical shifts using software like Gaussian or ORCA to compare with experimental data .

- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals and confirm connectivity .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state conformation .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets) .

- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, polar surface area, and topological indices from similar pyrrolidine sulfonamides .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogenated benzyl groups, larger cyclopropane derivatives) and compare bioactivity .

- Enzymatic Assays : Test inhibition of carbonic anhydrase or histone deacetylase (HDAC) isoforms, common targets for sulfonamides .

- Free-Wilson Analysis : Statistically correlate structural variations with activity changes using multivariate regression .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.